Octadecyl heptanoate

Catalog No.
S604175
CAS No.
66009-41-4
M.F
C25H50O2
M. Wt
382.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyl heptanoate

CAS Number

66009-41-4

Product Name

Octadecyl heptanoate

IUPAC Name

octadecyl heptanoate

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24-27-25(26)23-21-8-6-4-2/h3-24H2,1-2H3

InChI Key

ABTZKZVAJTXGNN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCC

Synonyms

stearyl heptanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCC

Octadecyl heptanoate, also known as stearyl heptanoate, is an ester formed from the reaction between stearyl alcohol and heptanoic acid. It has the chemical formula C25H50O2C_{25}H_{50}O_{2} and is classified under various identifiers, including CAS Number 66009-41-4 and EC Number 266-065-4. This compound appears as a waxy solid that is insoluble in water but soluble in organic solvents, making it suitable for various applications, particularly in the cosmetic industry .

The primary chemical reaction involved in the formation of octadecyl heptanoate is an esterification reaction. This process typically occurs between a fatty alcohol and a carboxylic acid, resulting in the release of water. The general reaction can be represented as follows:

Stearyl Alcohol+Heptanoic AcidOctadecyl Heptanoate+Water\text{Stearyl Alcohol}+\text{Heptanoic Acid}\rightarrow \text{Octadecyl Heptanoate}+\text{Water}

This reaction is catalyzed by an acid catalyst, which facilitates the removal of water and drives the formation of the ester. Additionally, octadecyl heptanoate can undergo hydrolysis under alkaline conditions, reverting back to its original alcohol and acid components .

Octadecyl heptanoate exhibits several biological activities, particularly as a skin conditioning agent. It acts as an emollient, providing moisture and improving skin texture. Its occlusive properties help to retain moisture in the skin, making it beneficial in cosmetic formulations . Furthermore, studies have indicated that it has low toxicity levels when used in cosmetic products, contributing to its safety profile for topical applications .

The synthesis of octadecyl heptanoate primarily involves the following methods:

  • Esterification: The most common method where stearyl alcohol reacts with heptanoic acid in the presence of an acid catalyst at elevated temperatures.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol, which can also yield octadecyl heptanoate from different fatty acids or alcohols under specific conditions.

These methods are widely utilized in industrial settings to produce octadecyl heptanoate for commercial use .

Octadecyl heptanoate finds extensive applications across various industries:

  • Cosmetics: Used as an emollient and skin conditioning agent in products like lotions, creams, and eyeliners.
  • Pharmaceuticals: Serves as a base for ointments and topical formulations due to its moisturizing properties.
  • Food Industry: Occasionally used as a food additive for its emulsifying properties.

Its versatility stems from its ability to enhance texture and stability in formulations while providing moisturizing benefits .

Interaction studies involving octadecyl heptanoate have primarily focused on its compatibility with other cosmetic ingredients. Research indicates that it can effectively blend with various oils and esters without compromising stability or efficacy. Additionally, it has been evaluated for its safety in conjunction with other common cosmetic ingredients, demonstrating minimal adverse interactions .

Octadecyl heptanoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaProperties/Uses
Octadecyl octanoateC_{18}H_{36}O_{2}Emollient; used in cosmetics and personal care products
Stearyl caprylateC_{18}H_{36}O_{2}Skin conditioning agent; similar emollient properties
Hexadecyl hexanoateC_{22}H_{44}O_{2}Used in cosmetics; provides emollient effects

Uniqueness of Octadecyl Heptanoate:

  • Octadecyl heptanoate is specifically derived from stearyl alcohol and heptanoic acid, giving it unique properties that make it particularly effective as a skin conditioning agent.
  • Its longer carbon chain length compared to some similar compounds enhances its occlusive properties while maintaining compatibility with a variety of formulations.

XLogP3

11.4

UNII

2M4UGL1NCN

Other CAS

66009-41-4

Wikipedia

Stearyl heptanoate

Use Classification

Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

Heptanoic acid, octadecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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